molecular formula C10H13BrO B8742837 2-(4-Bromo-2-methylphenyl)propan-2-ol

2-(4-Bromo-2-methylphenyl)propan-2-ol

Cat. No.: B8742837
M. Wt: 229.11 g/mol
InChI Key: BAPBOPLNEKMMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methylphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6,12H,1-3H3

InChI Key

BAPBOPLNEKMMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-bromo-2-methyl-benzoic acid methyl ester (3.7 g, 15.9 mmol) in diethyl ether (10 mL) at 0° C. under N2 was added 3N methylmagnesium bromide in diethyl ether (21 mL, 63 mmol). The mixture was stirred 16 h at room temperature. The mixture was poured into 1N hydrochloric acid (aq, 10 mL) and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride, dried (MgSO4), filtered, and concentrated in vacuo to a crude colorless oil. Flash chromatography (SiO2, 5% ethyl acetate/hexane) gave the title compound as a colorless oil (2.6 g, 72%). 1H NMR (300 MHz, CDCl3): δ ppm 1.63 (s, 6 H) 2.56 (s, 3 H) 7.26–7.34 (m, 3 H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

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